Clesidren
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1310101-21-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(6S,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m0/s1 |
InChI Key |
JSNQSLSBBZFGBM-VHSUDJNHSA-N |
SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
Isomeric SMILES |
CC1(C2C[C@@H](C(O1)([C@H](C2)O)C)O)C |
Canonical SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
melting_point |
164 - 165 °C |
Other CAS No. |
1310101-21-3 |
physical_description |
Solid |
Synonyms |
1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol Clesidren epomediol |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification Research on Epomediol
Methodological Approaches to Epomediol (B1195073) Synthesis
Various methodologies have been explored for the synthesis of Epomediol. One approach involves the reaction of pinol (B1619403) with a mixture of formic acid and water, which selectively yields (endo-2, endo-6)-1,8-epoxy-p-menthane-2,6-diol, identified as epomediol acs.org. This reaction highlights the use of readily available starting materials in the synthesis of this bicyclic terpenoid acs.org.
Another synthetic strategy involves the use of trans-p-menth-6-ene-2,8-diol as a starting material in reactions mediated by boron trifluoride etherate acs.org. This methodology has been applied to the synthesis of oxabicyclo[3.3.1]nonanone derivatives via a (3,5)-oxonium−ene reaction, suggesting potential routes or related chemistry applicable to the Epomediol scaffold acs.org. While this specific study focused on oxabicyclo[3.3.1]nonanone, it demonstrates the use of similar bicyclic precursors and reaction types that could be relevant to Epomediol synthesis acs.org.
Research has also investigated the stereoselective synthesis of oxygenated metabolites of trans-sobrerol, a related monoterpenoid, which provides insights into controlled synthesis of compounds structurally similar to Epomediol researchgate.net.
Design and Chemical Synthesis of Epomediol Analogs and Derivatives for Structure-Activity Relationship Studies
Studies have involved the synthesis of Epomediol analogs and derivatives to understand the relationship between their chemical structure and biological activity researchgate.net. This research often involves modifying specific parts of the Epomediol molecule and evaluating the resulting compounds.
While detailed structure-activity relationship (SAR) studies specifically on Epomediol analogs were not extensively found in the search results, research on related terpenoids and bicyclic compounds provides a framework for such investigations nih.govchemrxiv.orgnih.gov. For instance, SAR studies on epolactaene (B1671538) analogs, which also contain an epoxy group and a lactam moiety, have shown that modifications to the core structure and side chain length significantly influence their inhibitory activities against DNA polymerases nih.gov. Similarly, studies on betulinic acid derivatives, another class of triterpenoids, have demonstrated that modifications to the side chain can drastically affect anti-HIV activity nih.gov. These examples suggest that chemical modifications to the bicyclic core or hydroxyl groups of Epomediol would likely impact its biological interactions.
Research on the metabolites of sobrerol, including racemic metabolites, and their stereoselective synthesis, indicates efforts to create and study related structures to understand their properties researchgate.net.
Advanced Synthetic Methodologies for Stereoselective Epomediol Production
Stereoselective synthesis, which aims to produce a specific stereoisomer of a compound, is crucial for molecules like Epomediol which can exist as different stereoisomers wikipedia.org. While the search results did not provide detailed advanced stereoselective synthetic routes specifically for Epomediol, several studies highlight methodologies relevant to achieving stereocontrol in the synthesis of complex cyclic and bicyclic structures nih.govcore.ac.uk.
Enzymatic synthesis has been employed for the stereoselective production of pharmaceutical intermediates, demonstrating the potential of biocatalysis in achieving high stereospecificity core.ac.uk. For example, lipases have been used for stereoselective Michael addition reactions core.ac.uk.
The selective formation of epomediol from pinol using formic acid and water, as mentioned earlier, also suggests a degree of stereoselectivity in that particular reaction pathway acs.org. Further research in this area would likely focus on developing more efficient and highly stereoselective routes to specific Epomediol stereoisomers.
Mechanistic Elucidation of Epomediol at Subcellular and Molecular Levels
Modulation of Membrane-Associated Enzymatic Systems
Studies utilizing highly purified rat liver plasma membranes have demonstrated that Epomediol (B1195073) significantly impacts the activity of certain membrane-associated enzymatic systems. nih.gov
Investigation of Ca++/Mg++-ATPase and Ca++-ATPase Activity Modulation
Epomediol has been shown to exert a significant stimulatory effect on both Ca++/Mg++-ATPase and Ca++-ATPase activities in isolated rat liver plasma membranes. nih.gov This stimulation was observed even at micromolar concentrations of the compound. nih.gov The modulation of these ATPases suggests a role for Epomediol in energy-dependent ion transport processes across the plasma membrane.
Analysis of Adenylate Cyclase Activity Stimulation
In addition to its effects on ATPases, Epomediol has also been found to significantly stimulate Adenylate Cyclase activity in highly purified rat liver plasma membranes. nih.gov This stimulation by Epomediol, even at micromolar concentrations, indicates its potential to influence intracellular signaling pathways mediated by cyclic AMP (cAMP), as adenylate cyclase catalyzes the conversion of ATP to cAMP. nih.govwikipedia.org
Influence on Cellular Transport Dynamics
Epomediol's effects extend to influencing cellular transport mechanisms, particularly those involved in hepatic function and bile formation.
Impact on Hepatocyte Bile Acid Transport Mechanisms, including Taurocholate Uptake
Studies have evaluated the effect of Epomediol on rat hepatocyte bile acid transport, using [3H]-taurocholate as a probe. nih.gov Research indicates that Epomediol is capable of restoring normal hepatocyte bile acid uptake in an in vivo setting, specifically in rats with ethinyloestradiol-induced cholestasis. ncats.ionih.govncats.io However, Epomediol did not demonstrate an influence on bile acid transport when applied to cultured hepatocytes. nih.govncats.io This suggests that the effects of Epomediol on bile acid uptake may involve indirect mechanisms or require the complex in vivo cellular environment.
Detailed Analysis of Choleresis Induction Mechanisms
Epomediol is recognized for its choleretic effects, meaning it stimulates the production of bile by the liver. ncats.iowikipedia.orgwikidoc.orgwikipedia.orgdrugcentral.orgnih.gov Its choleretic action is attributed to an increase in both the bile acid-dependent and bile acid-independent fractions of bile flow. drugcentral.orgnih.govresearchgate.net The effect of Epomediol on bile flow is dose-dependent and is associated with enhanced sodium transport into bile, leading to an increased anionic gap. nih.gov This suggests that Epomediol promotes bile secretion through mechanisms that involve the active transport of ions into the bile canaliculi, thereby driving water movement and increasing bile flow. The effect appears to be independent of and additive to the mechanism for bile acids at low flow rates and bile acid secretion. nih.govresearchgate.net
Receptor Binding and Target Protein Identification Studies
Detailed research specifically identifying the primary receptor targets or proteins through which Epomediol exerts its choleretic effects at a molecular level appears limited in the currently available information. While Epomediol's influence on bile acid transport and glutathione (B108866) homeostasis points to interactions with cellular processes and potentially transport proteins or enzymes, direct receptor binding studies or comprehensive target protein identification efforts for its main mechanism of action are not extensively documented in the provided search results.
One study involving molecular docking of various terpenes, including Epomediol, explored interactions with Alanine Racemase. researchgate.net This computational study provided binding energy values for the interaction of Epomediol with Alanine Racemase, suggesting a potential interaction in this specific context. However, the biological significance of this interaction in relation to Epomediol's known choleretic activity or its role in cholestasis has not been established in this source.
| Compound Name | Binding Energy (kcal/mol) |
| Epomediol | -7.03 |
| 1,8-cineole | -7.03 |
| Heptanoic acid | -7.02 |
| Linalool | -7.00 |
| Alanine (substrate) | -5.03 |
This molecular docking data represents a preliminary computational finding and does not constitute direct evidence of receptor binding or target protein identification as the primary mechanism for Epomediol's effects. Further experimental studies are required to definitively identify the molecular targets and elucidate the precise receptor binding profiles of Epomediol that mediate its choleretic and anti-cholestatic actions.
Preclinical Pharmacological Investigations of Epomediol Activity
In Vitro Experimental Models for Epomediol (B1195073) Evaluation
In vitro studies provide controlled environments to investigate the direct effects of Epomediol on cells and biochemical processes, offering insights into its underlying mechanisms.
Cell culture systems have been employed to study the effects of Epomediol at the cellular level. For instance, the protective effect of Epomediol against ethanol (B145695) cytotoxicity has been investigated in vitro using human hepatocyte cell line (HEP G2) chem960.com. This indicates the utility of hepatocyte cell cultures in assessing the direct impact of Epomediol on liver cells and potential protective mechanisms.
Biochemical assays are instrumental in quantifying the activity of enzymes and the status of metabolic pathways influenced by Epomediol. Studies investigating the effects of Epomediol on ethinylestradiol-induced changes in bile acid and cholesterol metabolism in rats have utilized various biochemical assays. These include the determination of serum cholesterol, bile acids, and bilirubin (B190676) levels nih.govwikipedia.org. Quantitative estimation of serum Pi-glutathione-s-transferase (Pi-GST), gamma glutamyl transpeptidase (γ-GT), and alpha-glutathione-s-transferase (α-GST) activities, as well as serum nitric oxide (NO) and tumor necrosis factor alpha (TNF-α) levels and hepatic malondialdehyde (MDA) level, have also been performed in the context of related studies nih.govwikipedia.org. Furthermore, the activity of CYP7A, an enzyme involved in bile acid synthesis, has been assessed, showing suppression by ethinylestradiol and a return to normal levels with Epomediol treatment in rat models wikipedia.orguni.luuni.lu.
Analysis of cellular effects and signaling pathways provides a deeper understanding of how Epomediol exerts its actions. In the context of ethinylestradiol-induced cholestasis, Epomediol has been shown to prevent this condition and induce reversals in suppressed bile flow, hepatic bile acid content, and hepatic cholesterol content wikipedia.orguni.luuni.lu. The observed normalization of CYP7A activity by Epomediol in ethinylestradiol-treated rats suggests an influence on this key enzyme in bile acid synthesis pathway wikipedia.orguni.luuni.lu. In vitro studies on human hepatocytes have also evaluated cytotoxicity and apoptosis, indicating direct cellular effects that can be modulated by compounds like Epomediol chem960.com.
In Vivo Animal Model Research for Systemic Biological Response
In vivo studies using animal models, particularly rodents, are essential for evaluating the systemic biological responses to Epomediol and its effects on integrated physiological systems like the hepatic and biliary systems.
Rodent models, primarily rats (including Wistar rats), have been widely used to investigate the effects of Epomediol on the hepatic and biliary systems chem960.comnih.govuni.lunih.govctdbase.org. Studies involving ethinylestradiol-induced cholestasis in rats have been a common model to assess the protective and restorative effects of Epomediol on bile flow and related metabolic parameters wikipedia.orguni.luuni.lunih.govuni-goettingen.de. These models allow for the examination of Epomediol's impact on liver function and bile formation in a living system. Research in Wistar rats specifically demonstrated that Epomediol induced a dose-dependent increase in bile flow wikiwand.com.
In preclinical animal studies, various physiological parameters are assessed to determine the systemic effects of Epomediol. In rat models of cholestasis, parameters such as serum levels of cholesterol, bile acids, and bilirubin have been measured to evaluate the severity of cholestasis and the effectiveness of Epomediol treatment nih.govwikipedia.org. Liver enzyme activities, including ALP, Pi-GST, γ-GT, α-GST, and ALT, have also been assessed as indicators of liver function and damage nih.govwikipedia.org. Furthermore, direct measurements of bile flow and hepatic content of bile acids and cholesterol provide crucial data on Epomediol's impact on biliary function and hepatic metabolism wikipedia.orguni.luuni.lu.
| Study Model | Key Parameters Measured | Key Findings Related to Epomediol | Source |
| In Vitro Human Hepatocytes (HEP G2) | Cytotoxicity, Apoptosis | Protective effect against ethanol cytotoxicity. | chem960.com |
| In Vivo Rat Model (Ethinylestradiol-induced) | Serum Cholesterol, Bile Acids, Bilirubin, ALP, Pi-GST, γ-GT, α-GST, ALT, Bile Flow, Hepatic Bile Acids, Hepatic Cholesterol, CYP7A activity | Prevents cholestasis, reverses suppressed bile flow, hepatic bile acids, and cholesterol content, normalizes CYP7A activity. | nih.govwikipedia.orgwikipedia.orguni.luuni.lu |
| In Vivo Wistar Rats | Bile Flow | Induced a dose-dependent increase in bile flow. | wikiwand.com |
Metabolite Profiling and Activity Evaluation of Epomediol Biotransformation Products
The identification of Epomediol's biotransformation products has been investigated in rats following peroral or intravenous administration. Analysis of urine, bile, and feces using techniques such as mass spectral, proton magnetic resonance, and infrared methods revealed the presence of several metabolites in addition to the unchanged drug. uni.lu
In urine, three primary metabolites were identified. These include 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol. uni.lu In bile, only the glucuronide metabolite and the unchanged Epomediol were detected. uni.lu Similarly, in feces, the glucuronide and the parent drug were identified, although only in trace amounts, suggesting a potential enterohepatic circulation of the drug. uni.lu
The choleretic effect of Epomediol has been reported to be related to the biliary secretion of its glucuronide conjugate, epomediol glucuronide. wikipedia.orgidrblab.cn Preclinical studies in rats have also investigated the impact of Epomediol treatment on key enzymes involved in bile acid synthesis and metabolism. Epomediol treatment significantly increased the activities of Cholesterol 7alpha-hydroxylase and HMG-CoA reductase, enzymes crucial for bile acid synthesis, by 39% and 97%, respectively, compared to controls. wikipedia.orgidrblab.cn Furthermore, the activities of NADPH-cytochrome c reductase and aniline (B41778) hydroxylase, enzymes involved in xenobiotic metabolism, were also significantly elevated by 26% and 64%, respectively, in Epomediol-treated rats. wikipedia.orgidrblab.cn
The following table summarizes the identified metabolites in rat excreta:
| Excreta | Identified Compounds |
| Urine | Epomediol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol |
| Bile | Epomediol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol |
| Feces | Epomediol (trace amounts), 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol (trace amounts) |
Comparative Preclinical Studies with Reference Cholagogic/Choleretic Agents
Comparative preclinical studies are essential for evaluating the relative efficacy and mechanisms of action of a compound against established therapeutic agents. Epomediol is a synthetic terpenoid compound recognized for its choleretic effects, stimulating the production of bile by the liver. wikipedia.orgidrblab.cnwikipedia.org Reference cholagogic and choleretic agents include compounds like dehydrocholic acid and hymecromone, which are also used to stimulate bile flow. uni.lunih.govlipidmaps.orgwikipedia.org Dehydrocholic acid, a synthetic bile acid, has been shown to increase bile flow and decrease biliary lipid secretion in preclinical models. wikipedia.org Hymecromone is known for its choleretic and antispasmodic properties and acts as a hyaluronic acid synthesis inhibitor. nih.govlipidmaps.org
Preclinical investigations in rats have demonstrated that Epomediol treatment significantly impacts bile formation parameters. Epomediol-treated rats exhibited a 24% larger bile acid pool and a 28% greater rate of bile acid synthesis compared to control animals. wikipedia.orgidrblab.cn Both basal bile flow and bile acid secretion were significantly increased, by 42% and 74%, respectively. wikipedia.orgidrblab.cn Analysis indicated that Epomediol increased both the bile acid-dependent and bile acid-independent fractions of bile flow. wikipedia.org Epomediol has also been shown to restore normal hepatocyte bile acid uptake in rats with ethinyloestradiol-induced cholestasis when administered in vivo.
While the effects of Epomediol on bile flow and metabolism have been characterized in preclinical models, the available search results did not provide a direct head-to-head comparative preclinical study evaluating Epomediol against specific reference cholagogic or choleretic agents such as dehydrocholic acid or hymecromone under the same experimental conditions. Therefore, a direct comparative data table based on the provided sources cannot be generated for this section.
Epomediol S Involvement in Cellular and Systemic Biochemical Pathways
Intersection with Bile Acid Synthesis and Secretion Pathways
Epomediol (B1195073) directly influences the dynamics of bile acid metabolism. Studies in rat models have demonstrated that treatment with epomediol leads to a significant expansion of the bile acid pool and an increase in bile acid synthesis. nih.gov Specifically, administration of epomediol resulted in a 24% larger bile acid pool and a 28% greater synthesis rate. nih.gov This enhancement is a key contributor to its choleretic effect, meaning it increases the volume of bile secreted from the liver.
The increased secretion of bile acids is a primary mechanism behind the observed choleresis. Research indicates that both basal bile flow and bile acid secretion were significantly increased in epomediol-treated subjects by 42% and 74%, respectively. nih.gov Further analysis reveals that this is due to an increase in both the bile acid-dependent and bile acid-independent fractions of bile flow. nih.gov The synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid, from cholesterol is the main pathway for cholesterol catabolism in mammals. themedicalbiochemistrypage.orgfrontiersin.org Epomediol's ability to stimulate this process underscores its role in cholesterol regulation. nih.gov
Table 1: Effects of Epomediol on Bile Acid Dynamics
| Parameter | Percentage Change with Epomediol | Source |
|---|---|---|
| Bile Acid Pool Size | +24% | nih.gov |
| Bile Acid Synthesis | +28% | nih.gov |
| Basal Bile Flow | +42% | nih.govnih.gov |
| Bile Acid Secretion | +74% | nih.govnih.gov |
Potential Influence on Lipid and Carbohydrate Metabolism in Hepatic Systems
The metabolic effects of Epomediol extend to the regulation of lipids, intrinsically linked to its influence on bile acid synthesis. Since bile acid production is the primary route for cholesterol excretion, by enhancing this pathway, epomediol facilitates the breakdown of cholesterol. themedicalbiochemistrypage.orgwikipedia.org Experimental data shows that cholesterol secretion into bile increased by 42% following epomediol treatment. nih.govnih.gov
Characterization of Enzymatic Cascades Affected by Epomediol
Epomediol's biochemical effects are mediated through its influence on specific enzymatic cascades. nih.govhhu.de A critical enzyme upregulated by epomediol is Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.govnih.govwikipedia.org By increasing the activity of this enzyme, epomediol directly accelerates the conversion of cholesterol into primary bile acids. nih.govnih.gov Studies have shown a 39% increase in Cholesterol 7α-hydroxylase activity in epomediol-treated rats. nih.gov
Table 2: Enzymatic Activity Changes Induced by Epomediol
| Enzyme | Function | Percentage Change in Activity | Source |
|---|---|---|---|
| Cholesterol 7α-hydroxylase | Rate-limiting step in bile acid synthesis | +39% | nih.gov |
| HMG-CoA reductase | Rate-limiting step in cholesterol synthesis | +97% | nih.gov |
| NADPH-cytochrome c reductase | Electron transport in metabolic pathways | +26% | nih.gov |
| Aniline (B41778) hydroxylase | Xenobiotic metabolism | +64% | nih.gov |
Regulatory Feedback Loops and Pathway Cross-Talk Mediated by Epomediol
The actions of Epomediol are indicative of its ability to modulate complex regulatory feedback loops within the liver. The synthesis of bile acids is tightly regulated; bile acids themselves can act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) to suppress the expression of CYP7A1, thus creating a negative feedback loop to control their own production. frontiersin.org
By increasing the expression and activity of Cholesterol 7α-hydroxylase, epomediol appears to override or counteract this negative feedback, promoting a sustained increase in bile acid synthesis. nih.gov This intervention has significant implications for the cross-talk between bile acid and lipid metabolism. For instance, the regulation of hepatic cholesterol synthesis is influenced by both the size of the bile acid pool and the amount of cholesterol delivered to the liver. nih.gov By expanding the bile acid pool, epomediol indirectly influences the cellular mechanisms that sense cholesterol levels and regulate its synthesis and uptake, demonstrating a sophisticated interplay between these interconnected metabolic pathways. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of Epomediol Analogs
Systematic Exploration of Structural Modifications in Epomediol (B1195073)
The two endo-hydroxyl groups at positions 6 and 7 are critical features. Their stereochemistry and potential for hydrogen bonding are likely pivotal for interaction with biological targets. Systematic exploration would involve:
Esterification or etherification of one or both hydroxyl groups to modulate polarity and metabolic stability.
Inversion of stereochemistry at one or both chiral centers bearing the hydroxyl groups to assess the spatial requirements for activity.
Replacement of hydroxyl groups with other functional groups, such as amino or thiol groups, to probe the nature of the target interaction.
The three methyl groups at positions 1 and 3 contribute to the molecule's steric bulk and lipophilicity. Modifications could include:
Homologation to ethyl or larger alkyl groups to explore the size limitations of the binding pocket.
Replacement with polar substituents to alter solubility and pharmacokinetic properties.
Correlation of Molecular Structure with Cholagogic and Choleretic Potency
A systematic SAR study would generate a series of Epomediol analogs, which would then be evaluated for their ability to stimulate bile flow (choleretic effect) and bile salt secretion (cholagogic effect). The potency of each analog would be quantified, typically through in vivo studies in animal models, measuring changes in bile volume and composition.
| Analog | Modification | Relative Choleretic Potency | Relative Cholagogic Potency |
| Epomediol | Parent Compound | 1.0 | 1.0 |
| Analog A | 6-O-acetyl-Epomediol | 0.8 | 0.7 |
| Analog B | 6,7-di-O-acetyl-Epomediol | 0.5 | 0.4 |
| Analog C | 6-epi-Epomediol | 0.3 | 0.2 |
| Analog D | 1-demethyl-Epomediol | 0.6 | 0.5 |
This table is illustrative and based on general medicinal chemistry principles, not on specific published data for Epomediol analogs.
Development of Novel Epomediol Analogs with Modulated Biological Profiles
The insights gained from SAR studies pave the way for the rational design of novel analogs with improved properties. The goals of such design efforts could include:
Enhanced Potency: By identifying and optimizing the key structural features for target interaction, analogs with greater choleretic and cholagogic effects could be developed.
Improved Pharmacokinetic Profile: Modifications could be introduced to enhance oral bioavailability, prolong the duration of action, or alter the metabolic fate of the molecule. For example, introducing groups that block sites of metabolic oxidation could increase the half-life of the drug.
Increased Selectivity: If Epomediol interacts with multiple biological targets, modifications could be made to enhance its selectivity for the target responsible for its therapeutic effects, potentially reducing off-target side effects.
Computational Approaches to SAR Prediction and Optimization
Modern drug design heavily relies on computational methods to predict the activity of virtual compounds and to guide synthetic efforts. For Epomediol analogs, these approaches could include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of Epomediol analogs with known activities, a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogs, helping to prioritize the most promising candidates.
Molecular Docking and Modeling: If the biological target of Epomediol is known (e.g., a specific enzyme or receptor involved in bile acid transport or synthesis), molecular docking simulations can be performed. These simulations would predict the binding mode and affinity of different Epomediol analogs to the target's binding site. This information can provide a structural basis for the observed SAR and guide the design of new analogs with improved binding characteristics. For instance, if a specific hydrogen bond between a hydroxyl group of Epomediol and an amino acid residue in the target is identified as crucial, analogs can be designed to strengthen this interaction.
While specific computational studies on Epomediol are not widely reported, the application of these in silico tools is a standard and powerful approach in contemporary medicinal chemistry for the optimization of lead compounds.
Advanced Methodologies and Research Paradigms in Epomediol Research
Application of Advanced Analytical Chemistry Techniques for Compound Analysis
The precise characterization of Epomediol (B1195073) and its metabolites is fundamental to understanding its pharmacological profile. Advanced analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and structure of Epomediol. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound from complex biological matrices. semanticscholar.org In metabolomic studies related to liver diseases, LC-MS can be used to identify and quantify a wide range of metabolites, offering insights into the biochemical pathways affected by Epomediol. High-resolution mass spectrometry (HRMS) further enhances the accuracy of mass measurements, aiding in the unequivocal identification of metabolites. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for elucidating the detailed molecular structure of organic compounds like Epomediol. mdpi.comrsc.org Techniques such as 1H and 13C NMR provide information about the chemical environment of each atom in the molecule, allowing for its complete structural assignment. mdpi.com In the context of metabolomics, NMR is used to identify and quantify metabolites in biological fluids, which can reveal the metabolic fingerprint of a disease and the effect of a therapeutic agent like Epomediol. nih.govnih.gov
Table 1: Application of Analytical Techniques in Epomediol Research
| Technique | Application in Epomediol Research | Type of Data Generated |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation, metabolite identification. | Mass-to-charge ratio (m/z), fragmentation patterns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of Epomediol and its metabolites in biological samples. | Retention time, mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of Epomediol, identification of metabolites. | Chemical shifts, coupling constants. |
State-of-the-Art Imaging Modalities for Cellular and Subcellular Localization Studies
Understanding where Epomediol localizes within cells and tissues is key to unraveling its mechanism of action. Advanced imaging techniques provide the spatial resolution necessary to track the distribution of such compounds.
For terpenoids, which can be lipophilic, imaging techniques can reveal their accumulation in specific cellular compartments such as lipid vesicles or membranes. mdpi.comoup.com Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within biological tissues. oup.commdpi.com This can be applied to liver tissue to map the distribution of Epomediol and its metabolites, providing insights into its site of action. mdpi.com
Fluorescence microscopy, including confocal microscopy and super-resolution microscopy, can also be employed to study the cellular uptake and distribution of fluorescently labeled analogs of Epomediol. These methods offer high-resolution images of cellular structures and can be used to co-localize the compound with specific organelles. nih.gov
Integration of Omics Technologies for Holistic Pathway Analysis
A holistic understanding of the biological effects of Epomediol can be achieved by integrating various "omics" technologies.
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological system. mdpi.com In the context of liver disease, metabolomics can identify metabolic pathways that are perturbed and how they are modulated by Epomediol treatment. nih.govnih.gov Both MS and NMR are the primary analytical platforms used in metabolomics. nih.gov
Proteomics: This is the large-scale study of proteins. mdpi.com By comparing the proteome of liver cells or tissues before and after treatment with Epomediol, researchers can identify proteins whose expression levels or post-translational modifications are altered. researchgate.netmdpi.com This can reveal the molecular targets of the compound and the signaling pathways it affects. researchgate.net
The integration of metabolomic and proteomic data provides a more complete picture of the systems-level response to Epomediol, connecting changes in protein expression to alterations in metabolic function. mdpi.com
Table 2: Omics Technologies in Epomediol Research
| Omics Technology | Focus of Analysis | Potential Insights for Epomediol |
|---|---|---|
| Metabolomics | Small molecule metabolites. | Identification of metabolic pathways modulated by Epomediol in liver disease. |
| Proteomics | Proteins and their modifications. | Identification of protein targets and signaling pathways affected by Epomediol. |
In Silico Modeling and Molecular Dynamics Simulations for Drug-Target Interactions
Computational approaches are increasingly used to predict and understand the interactions between small molecules and their biological targets.
In Silico Modeling: These computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Epomediol. nih.gov Molecular docking, a key in silico technique, can predict the binding orientation of Epomediol to its putative protein targets, helping to prioritize experimental validation. researchgate.netyoutube.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.gov These simulations can reveal the stability of the drug-target complex and the key amino acid residues involved in the binding, offering a deeper understanding of the molecular basis of Epomediol's activity. nih.gov
Application of Systems Pharmacology Approaches to Elucidate Complex Effects
The biological effects of a drug are often the result of complex interactions within a network of biological pathways. Systems pharmacology aims to understand these complex interactions through the integration of experimental data and computational modeling.
Future Directions, Research Gaps, and Translational Potential in Epomediol Clesidren Research
Identification of Unexplored Mechanistic Facets and Novel Biological Targets
Current understanding of Epomediol's mechanism of action primarily centers on its choleretic effects and potential influence on bile acid metabolism and liver membrane fluidity. hjog.orgnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netgoogle.comnih.gov However, the complete spectrum of its molecular interactions and biological targets remains to be fully elucidated. Future research should aim to identify additional proteins, enzymes, or pathways that Epomediol (B1195073) modulates. Techniques such as high-throughput screening, affinity chromatography coupled with mass spectrometry, and unbiased omics approaches (proteomics, metabolomics) could be employed to discover novel binding partners and downstream effectors. ebi.ac.ukgoogle.comepo.org Understanding the role of glutathione (B108866) metabolism and transport in the effects of epomediol, which is currently unknown, represents a specific research gap. researchgate.netresearchgate.net Further investigation into how Epomediol interacts with or influences various transporters in the liver, beyond its proposed effects on bile acid transport, is also warranted. nih.govnih.gov
Development of Advanced Preclinical Models for Disease Mimicry
While rat models of ethinyloestradiol-induced cholestasis have been utilized to study Epomediol's effects, the development of more sophisticated and clinically relevant preclinical models is crucial for advancing research. nih.govresearchgate.netnih.govnih.govresearchgate.netgoogle.comjci.org Future directions include establishing in vitro systems using primary human hepatocytes or liver organoids that accurately mimic specific liver conditions, such as various forms of cholestasis or other liver disorders where Epomediol might have therapeutic potential. nih.gov Furthermore, the use of genetically modified animal models that recapitulate key aspects of human liver diseases would provide a more accurate platform for evaluating Epomediol's efficacy and understanding its in vivo pharmacodynamics. nih.gov Such models could help to better translate findings from preclinical studies to clinical applications.
Rational Design Strategies for Next-Generation Epomediol Analogs
The synthetic terpenoid structure of Epomediol provides a scaffold for the rational design and synthesis of novel analogs with potentially improved pharmacological properties. wikipedia.org Future research should focus on structure-activity relationship (SAR) studies to identify the key structural features responsible for Epomediol's observed effects. google.comepo.org This knowledge can then be used to design analogs with enhanced potency, improved specificity for particular targets, altered pharmacokinetic profiles, or reduced potential for off-target effects. google.comepo.org Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the prediction of the biological activity of potential analogs before their synthesis and testing. nih.gov
Harnessing Systems Biology and Network Pharmacology for Comprehensive Understanding
Adopting a systems biology and network pharmacology approach is essential for gaining a holistic understanding of Epomediol's effects within the complex biological system. nih.govmdpi.comresearchgate.netfrontiersin.orgmedwinpublishers.comresearchgate.net Future research should integrate data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive networks illustrating how Epomediol interacts with multiple biological components and pathways. mdpi.comresearchgate.netfrontiersin.orgmedwinpublishers.com Network pharmacology can help to identify the key nodes and pathways influenced by Epomediol, predict potential synergistic or antagonistic interactions with other molecules, and reveal its effects on disease-perturbed networks. nih.govmdpi.comfrontiersin.orgmedwinpublishers.com This approach can provide valuable insights into the multifaceted actions of Epomediol and guide the development of combination therapies.
Addressing Methodological Limitations and Enhancing Research Rigor
To strengthen the evidence base for Epomediol, future research must address existing methodological limitations and enhance research rigor. This includes conducting well-designed, adequately powered studies with appropriate control groups and blinding. For clinical investigations, larger randomized controlled trials are needed to confirm findings from earlier smaller studies and to definitively assess Epomediol's efficacy in relevant patient populations. nih.gov Furthermore, the standardization of experimental protocols and the use of validated biomarkers are crucial for ensuring the reproducibility and comparability of research findings across different studies and laboratories. mdpi.com Addressing the lack of sufficient evidence-based knowledge regarding the molecular biology and pharmacokinetics of compounds like Epomediol is a general challenge in network pharmacology that applies here. mdpi.com
Conceptual Exploration of Epomediol's Pharmacological Potential in Emerging Therapeutic Areas
Beyond its historical investigation in cholestatic conditions, future research could conceptually explore Epomediol's pharmacological potential in other therapeutic areas. Given its influence on bile acid metabolism and potential effects on liver function, its role in other liver diseases, such as non-alcoholic fatty liver disease (NAFLD) or drug-induced liver injury (DILI), could be investigated. mdpi.com Furthermore, if future research identifies novel targets or pathways modulated by Epomediol through systems biology approaches, this could open up possibilities for exploring its effects in seemingly unrelated conditions where these targets or pathways play a role. For example, if Epomediol were found to influence inflammatory pathways, its potential in inflammatory disorders could be explored. hjog.org This requires a thorough understanding of its mechanisms and targets as a prerequisite.
Q & A
Q. How to align this compound's research outputs with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Methodology : Deposit datasets in MIAME-compliant repositories (e.g., ArrayExpress) with unique digital object identifiers (DOIs). Use standardized metadata schemas (e.g., ISA-Tab) and ontologies (ChEBI, PubChem) for chemical annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
